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molecular formula C11H15NO2 B1584450 ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 65880-18-4

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B1584450
M. Wt: 193.24 g/mol
InChI Key: LOSQSLWRXZTVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291507B1

Procedure details

Ethyl indole-2-carboxylate (0.5 g) and platinum (IV) oxide (0.1 g) in acetic acid (20 ml) were stirred under an atmosphere of hydrogen for 16 hours at ambient temperature. The reaction was then filtered through a pad of celite and basified by addition of aqueous sodium hydroxide (2N). The resulting precipitate was filtered and dried in vacuo to give the product as a white solid (0.17 g, 33%), NMR d(CDCl3) 1.35 (3H, t), 1.80 (4H, m), 2.50 (2H, t), 2.60 (2H, t), 4.30 (2H, q), 6.65 (1H, d), 8.70 (1H, bs); M/z (+) 194 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)(=O)C.[Pt](=O)=O>[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through a pad of celite
ADDITION
Type
ADDITION
Details
basified by addition of aqueous sodium hydroxide (2N)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=2CCCCC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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